(4-Iodo-3-methoxyphenyl)methanol
Overview
Description
(4-Iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-methoxyphenyl)methanol typically involves the iodination of 3-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (4-Iodo-3-methoxyphenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: 4-Iodo-3-methoxybenzaldehyde or 4-Iodo-3-methoxybenzoic acid.
Reduction: (4-Iodo-3-methoxyphenyl)methane.
Substitution: 4-Azido-3-methoxyphenylmethanol.
Scientific Research Applications
(4-Iodo-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.
Medicine: Research into its potential as a radiolabeled compound for imaging and diagnostic purposes is ongoing.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Iodo-3-methoxyphenyl)methanol exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the iodine atom can facilitate the formation of reactive intermediates, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
(4-Bromo-3-methoxyphenyl)methanol: Similar structure but with a bromine atom instead of iodine.
(4-Chloro-3-methoxyphenyl)methanol: Contains a chlorine atom instead of iodine.
(4-Fluoro-3-methoxyphenyl)methanol: Contains a fluorine atom instead of iodine.
Uniqueness: (4-Iodo-3-methoxyphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for use in radiolabeling applications. The larger atomic size and higher atomic number of iodine compared to other halogens also influence the compound’s physical and chemical properties, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
(4-iodo-3-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPYAKZZCSYZBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244257-61-2 | |
Record name | 4-Iodo-3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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